N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety linked to a nitrobenzenesulfonamide group
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been known to exhibit a wide range of pharmacological activities . They have been used as the core backbone in the development of covalent inhibitors , suggesting that they may interact with a variety of biological targets.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been shown to exhibit antifungal activity by inhibiting the formation of yeast to mold and ergosterol formation . Ergosterol is an essential component of fungal cell membranes, and its inhibition can lead to cell death .
Biochemical Pathways
Given the antifungal activity of similar imidazo[1,2-a]pyridine derivatives, it can be inferred that the compound may interfere with the ergosterol biosynthesis pathway . This could lead to downstream effects such as disruption of cell membrane integrity and ultimately cell death .
Pharmacokinetics
Similar imidazo[1,2-a]pyridine derivatives have been analyzed for their admet properties . It was found that these compounds could be moderately toxic to humans, though in-vitro toxicity studies would help to understand the real-time toxic level .
Result of Action
Based on the antifungal activity of similar imidazo[1,2-a]pyridine derivatives, it can be inferred that the compound may lead to the disruption of cell membrane integrity and ultimately cell death in fungal pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the imidazo[1,2-a]pyridine core through cyclization reactions. For example, the reaction between α-bromoketones and 2-aminopyridines can yield imidazo[1,2-a]pyridines under mild and metal-free conditions using reagents like iodine and tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Cyclization: The imidazo[1,2-a]pyridine core can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.
Substitution: Reagents such as sodium hydride or potassium carbonate can be used to facilitate nucleophilic substitution.
Cyclization: Cyclization reactions often require catalysts like iodine or transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the sulfonamide moiety.
Scientific Research Applications
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly against breast cancer cells.
Pharmaceutical Research: The compound’s imidazo[1,2-a]pyridine core is known for its broad range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.
Material Science: Imidazo[1,2-a]pyridine derivatives are explored for their use in optoelectronic devices and sensors.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in their functional groups and overall structure.
Uniqueness
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide is unique due to its combination of the imidazo[1,2-a]pyridine core with a nitrobenzenesulfonamide group. This unique structure imparts specific biological activities and enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-19(21)13-4-3-5-14(10-13)24(22,23)16-8-7-12-11-18-9-2-1-6-15(18)17-12/h1-6,9-11,16H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOKFNMYCJMROU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319734 |
Source
|
Record name | N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816834 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868978-46-5 |
Source
|
Record name | N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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